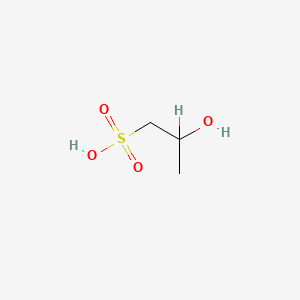
2-Hydroxy-1-propanesulfonic acid
Vue d'ensemble
Description
2-Hydroxy-1-propanesulfonic acid is a chemical compound that contains 15 bonds in total, including 7 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 2 hydroxyl groups, 1 secondary alcohol, and 1 sulfonic (thio-/dithio-) acid .
Synthesis Analysis
The synthesis of hydrogels related to 2-Hydroxy-1-propanesulfonic acid has been reported. For instance, hydrogels were synthesized via radical copolymerization of a 1:1 mixture of 2-hydroxyethyl-methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid, with different initiators and cross-linking reagents . Another synthesis involved the use of the Ritter reaction of acrylonitrile and isobutylene in the presence of sulfuric acid and water .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-1-propanesulfonic acid includes 15 bonds in total: 7 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 2 hydroxyl groups, 1 secondary alcohol, and 1 sulfonic (thio-/dithio-) acid .Applications De Recherche Scientifique
Biological Buffer in Electrophoresis
2-Hydroxy-1-propanesulfonic acid is used in various biological applications such as electrophoresis . It helps maintain the pH of the solution, which is crucial for the separation of biomolecules based on their size and charge .
Protein Separations
2-Hydroxy-1-propanesulfonic acid is used as a buffer for protein separations . It helps maintain the pH of the solution during the separation process, ensuring that the proteins retain their structure and function .
Preparation of Planar Bilayer Lipid Membranes
This compound is used in the preparation of planar bilayer lipid membranes . These membranes are used in research to study the properties of biological membranes and the function of membrane proteins .
Water Leach Test for High-Carbon Coal Fly Ash-Soil Mixtures
2-Hydroxy-1-propanesulfonic acid is used to maintain pH 9 during water leach tests for the analysis of high-carbon coal fly ash-soil mixtures . This helps in understanding the environmental impact and potential uses of coal fly ash .
Chemiluminescent In Situ Hybridization
This compound is used in chemiluminescent in situ hybridization using soybean peroxidase-labeled peptide nucleic acid (PNA) probes . This technique is used to detect specific sequences of DNA or RNA in tissue samples .
Safety and Hazards
Mécanisme D'action
Target of Action
2-Hydroxy-1-propanesulfonic acid, also known as 2-hydroxypropane-1-sulfonic acid, is primarily used in the field of chromatography . It serves as a key component in the development of hydrophilic interaction liquid chromatography (HILIC) stationary phases . The primary targets of this compound are the polar analytes that need to be separated in the chromatographic process .
Mode of Action
The compound interacts with its targets (polar analytes) through a mixed mode of hydrophilic interaction and cation-exchange . This interaction allows for the retention and subsequent separation of polar analytes during the chromatographic process .
Biochemical Pathways
It plays a crucial role in the chromatographic separation of nucleosides, nucleobases, and acidic compounds . The compound’s interaction with these analytes can influence various biochemical pathways where these molecules are involved.
Pharmacokinetics
Its solubility in water is noted to be 0143 g/mL, which could influence its bioavailability .
Result of Action
The primary result of the action of 2-Hydroxy-1-propanesulfonic acid is the successful separation of polar analytes in a chromatographic process . This separation allows for the detailed analysis of complex mixtures, contributing to fields such as pharmaceuticals, metabolomics, and proteomics .
Action Environment
The action of 2-Hydroxy-1-propanesulfonic acid is influenced by environmental factors such as pH and ionic strength . The compound has a useful pH range of 8.9-10.3 and a pKa of 9.6 at 25 °C . Its activity is relatively stable between 0 and 150 mM NaCl .
Propriétés
IUPAC Name |
2-hydroxypropane-1-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O4S/c1-3(4)2-8(5,6)7/h3-4H,2H2,1H3,(H,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXUNHYXJWDLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1561-96-2 | |
| Record name | sodium 2-hydroxypropane-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-hydroxy-1-propanesulfonic acid?
A1: 2-Hydroxy-1-propanesulfonic acid has the molecular formula C3H8O4S and a molecular weight of 140.15 g/mol.
Q2: Is there any spectroscopic data available for 2-hydroxy-1-propanesulfonic acid and its derivatives?
A2: Yes, several studies utilize spectroscopic techniques for characterization. For instance, Fourier transform infrared (FTIR) spectroscopy was used to confirm the successful synthesis of hydroxypropylsulfonated and caproylated cornstarch [], quaternized and hydroxypropylsulfonated oxidized tapioca starch [], and hydroxypropylsulfonated corn starch []. Additionally, nuclear magnetic resonance (NMR) spectroscopy, in conjunction with IR and elemental analysis, was employed to verify the structure and composition of 3-allyloxy-2-hydroxy-1-propanesulfonic acid salt [].
Q3: How does the incorporation of 2-hydroxy-1-propanesulfonic acid derivatives affect material properties?
A3: Studies show that incorporating 2-hydroxy-1-propanesulfonic acid derivatives can significantly alter material properties. For example, hydroxypropylsulfonation of cornstarch enhanced its adhesion to polylactic acid (PLA) fibers [], while quaternization/hydroxypropylsulfonation of oxidized tapioca starch improved paste stability, adhesion to fibers, and modified film properties [].
Q4: What are the potential applications of 2-hydroxy-1-propanesulfonic acid derivatives in various fields?
A4: 2-Hydroxy-1-propanesulfonic acid derivatives have shown promise in several applications. Research highlights their use in PLA sizing [], cotton and PLA sizing [], warp sizing of cotton yarns [], and as a component in cation-exchange monoliths [].
Q5: Can 2-hydroxy-1-propanesulfonic acid derivatives be used as surfactants?
A5: Yes, 3-allyloxy-2-hydroxy-1-propanesulfonic acid salt has been explored as a surfactant in the polymerization of fluoromonomers []. The anionic nature of this derivative allows it to stabilize polymerization reactions and influence the properties of the resulting polymers.
Q6: How do 2-hydroxy-1-propanesulfonic acid derivatives contribute to the preparation of paper and cardboard?
A6: Crosslinked polyamides incorporating 2-hydroxy-1-propanesulfonic acid derivatives, specifically 3-chloro-2-hydroxy-1-propanesulfonic acid sodium salt, have been investigated for their potential use in paper and cardboard production []. This application leverages the ability of these derivatives to modify the properties of polymers, potentially enhancing the strength and stability of paper products.
Q7: How is 3-(cyclohexylamino)-2-hydroxy-1-propanesulfonic acid (CAPSO) utilized in biochemical research?
A7: CAPSO is a zwitterionic buffer commonly used in biochemical and biological research. Studies have investigated its use as a buffer component in polymerase chain reaction (PCR) amplification of bacterial 16S rRNA fragments [, ]. Additionally, CAPSO has been employed as a component in microemulsion electrokinetic chromatography (MEEKC) for the simultaneous determination of natural and synthetic estrogens [].
Q8: Are there any studies exploring the interactions of 2-hydroxy-1-propanesulfonic acid derivatives with enzymes?
A8: Yes, research has examined the interaction of 2-hydroxy-1-propanesulfonic acid derivatives with enzymes. Notably, 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonic acid (CHAPS) has been used to solubilize γ-secretase, an aspartic protease involved in amyloid beta-protein (Aβ) production [, ].
Q9: Have any computational chemistry studies been conducted on 2-hydroxy-1-propanesulfonic acid derivatives?
A9: Yes, computational techniques have been employed to study these compounds. For instance, gas-phase binding energies for non-covalent Aβ-40 peptide/small molecule complexes were determined using collision-induced dissociation mass spectrometry and RRKM theory. This study involved 2-hydroxy-1-propanesulfonic acid derivatives like 3-cyclohexylamino-2-hydroxy-1-propanesulfonic acid (CAPSO) [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






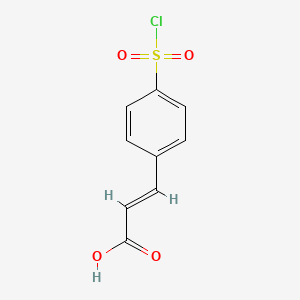
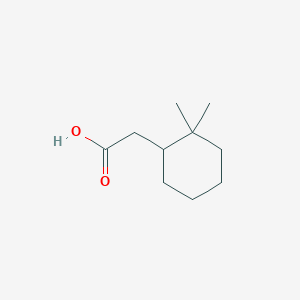

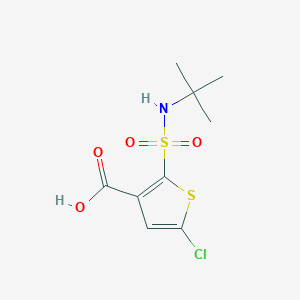
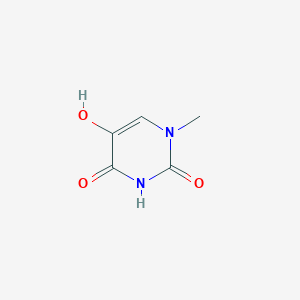


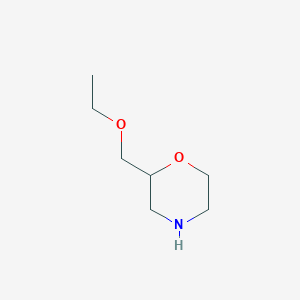
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-decahydroquinoline-2-carboxylic acid, Mixture of diastereomers](/img/structure/B3379368.png)
![Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B3379369.png)
